![molecular formula C27H27N5O2 B2616016 N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251603-74-3](/img/structure/B2616016.png)
N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Overview
Description
N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyridine ring, and an oxadiazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: This step typically involves a coupling reaction with a pyridine derivative.
Formation of the Oxadiazole Ring: This can be synthesized through a cyclization reaction involving hydrazine and a carboxylic acid derivative.
Final Coupling: The final step involves coupling the piperidine, pyridine, and oxadiazole rings together under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Functional Group Reactivity Profile
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic (HCl, 110°C) or basic (NaOH, reflux) conditions to yield piperidine-4-carboxylic acid. Kinetic studies on analogous compounds show reaction completion within 6-8 hours at 80°C in 6M HCl, confirmed via LC-MS .
Example:
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole moiety demonstrates two primary behaviors:
-
Nucleophilic ring-opening with hydrazines (e.g., hydrazine hydrate) at 60°C produces semicarbazide intermediates .
-
Electrophilic substitution at the 3-phenyl group under Friedel-Crafts conditions (AlCl₃, acetyl chloride) yields para-acetyl derivatives .
Experimental Data (Oxadiazole Ring-Opening):
Reagent | Temperature (°C) | Time (h) | Yield (%) | Product Confirmation Method |
---|---|---|---|---|
Hydrazine hydrate | 60 | 4 | 78 | ¹H NMR, HRMS |
Methylamine | 80 | 6 | 62 | LC-MS, IR |
Synthetic Transformations in Medicinal Chemistry
The compound serves as a precursor for bioactive analogs through:
-
N-Alkylation of the piperidine nitrogen using alkyl halides (e.g., methyl iodide, K₂CO₃/DMF) to enhance lipophilicity .
-
Oxadiazole-aryl coupling via Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃) to introduce diverse aryl groups at the oxadiazole 3-position .
Case Study: Pd-Catalyzed Coupling
Reaction of the oxadiazole bromide with 4-fluorophenylboronic acid under standard Suzuki conditions achieved 85% yield ( NMR purity >95%) .
Stability Under Pharmacological Conditions
Stress testing (40°C/75% RH for 30 days) revealed:
-
pH-dependent degradation : Rapid hydrolysis in simulated gastric fluid (pH 1.2) vs. stability in intestinal fluid (pH 6.8).
-
Oxidative susceptibility : 20% decomposition with H₂O₂ (3% v/v) within 24 hours, forming N-oxide derivatives detectable via HPLC-DAD .
Analytical Characterization
Critical methods for tracking reactions include:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and piperidine structures exhibit significant anticancer activity. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study on a related oxadiazole derivative demonstrated percent growth inhibitions (PGIs) of over 80% against multiple cancer cell lines, including:
- SNB-19
- OVCAR-8
- NCI-H40
These results suggest that modifications to the oxadiazole structure can enhance anticancer efficacy, making N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Oxadiazole derivatives are known for their activity against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
Research has shown that similar compounds exhibit:
- Good antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Antifungal efficacy against Candida albicans.
The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate:
- Favorable interactions with target proteins involved in cancer progression.
- Potential for binding to enzymes critical for bacterial survival.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or oxadiazole moieties can lead to improved potency and selectivity against specific cancer types or microbial strains.
Summary of Findings
Application | Activity Level | Notable Effects |
---|---|---|
Anticancer | High | Significant growth inhibition in multiple cell lines |
Antimicrobial | Moderate | Effective against key bacterial and fungal pathogens |
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide: shares similarities with other compounds containing piperidine, pyridine, and oxadiazole rings.
This compound: can be compared to other piperidine derivatives, pyridine derivatives, and oxadiazole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a piperidine ring and an oxadiazole moiety. The molecular formula is with a molecular weight of approximately 364.46 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:
-
Antimicrobial Activity :
- Compounds containing the oxadiazole ring have shown promising antimicrobial properties. A study demonstrated that synthesized oxadiazole derivatives exhibit better activity against gram-positive bacteria compared to gram-negative strains .
- Specific derivatives have been tested against Bacillus species, showing significant inhibition and suggesting potential for development as antibacterial agents.
-
Anticancer Activity :
- The compound's anticancer properties have been evaluated using several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Notably, some derivatives showed IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU), indicating strong cytotoxic effects .
- Molecular docking studies suggest that the oxadiazole core interacts effectively with targets involved in cancer progression, such as thymidylate synthase (TS), which is crucial for DNA synthesis .
Antimicrobial Studies
Compound | Target Organism | Activity | Method |
---|---|---|---|
5c | Bacillus cereus | Effective | Disc diffusion |
5d | Bacillus thuringiensis | Moderate | Disc diffusion |
5e | Bacillus ehimensis | Effective | Disc diffusion |
The antimicrobial tests revealed that compounds derived from the oxadiazole structure were particularly effective against gram-positive bacteria, which are often more susceptible to these types of agents due to their cell wall structure .
Anticancer Studies
Cell Line | IC50 (µM) | Comparison |
---|---|---|
HUH7 | 10.1 | Better than 5-FU |
MCF7 | 0.65 | Significant activity |
HCT116 | 18.78 | Moderate activity |
In vitro studies indicated that several synthesized compounds exhibited strong cytotoxicity against liver carcinoma cells (HUH7), with IC50 values significantly lower than those of established chemotherapeutic agents .
Case Studies
A notable case study focused on the synthesis and evaluation of a series of oxadiazole derivatives, where the lead compound displayed selective inhibition of cancer cell proliferation through apoptosis induction mechanisms involving p53 pathway activation and caspase cleavage . This suggests that modifications in the oxadiazole structure can enhance anticancer activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide, and how can yield optimization be achieved?
- Methodology :
- Multi-step synthesis : Begin with coupling reactions between piperidine-4-carboxamide intermediates and pyridinyl-oxadiazole precursors. For example, a pyridinyl-oxadiazole scaffold can be synthesized via cyclization of amidoxime derivatives under acidic conditions (e.g., acetic anhydride) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate intermediates. Final product purity (>95%) can be confirmed via analytical HPLC .
- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of coupling agents like EDCI/HOBt) and monitor temperature (e.g., reflux in acetonitrile for 8–12 hours) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR and MS : Use - and -NMR to confirm substituent positions and LC-MS (ESI+) for molecular weight verification .
- X-ray crystallography : Employ SHELX software for structure refinement. Single crystals can be grown via slow evaporation in dichloromethane/methanol (1:1). Space group symmetry and unit cell parameters should be reported (e.g., monoclinic P2/c) .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test receptor binding affinity using fluorometric Ca mobilization assays (e.g., HEK293 cells expressing mGlu5 receptors, as in ADX47273 studies) .
- Antimicrobial screening : Perform minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., MRSA) using broth microdilution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s pharmacological profile?
- Methodology :
- Substituent variation : Systematically modify the 4-methylphenyl group (e.g., replace with fluorophenyl or methoxyphenyl) and assess changes in receptor binding (IC) or solubility .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like mGlu5 or FLAP .
Q. What in vivo models are suitable for evaluating efficacy and pharmacokinetics?
- Methodology :
- Rodent models : For CNS targets, use conditioned avoidance response (CAR) in rats or phencyclidine-induced hyperlocomotion in mice (dose range: 10–100 mg/kg i.p.) .
- Pharmacokinetics : Measure plasma exposure via LC-MS/MS after oral/intravenous administration. Calculate bioavailability (F%) and half-life (t) .
Q. How can crystallographic data resolve polymorphism or conformational flexibility in this compound?
- Methodology :
- Polymorph screening : Recrystallize from solvents like DMSO/water or ethanol/ether. Compare unit cell parameters across batches using SHELXL .
- Conformational analysis : Perform variable-temperature NMR or molecular dynamics simulations to study piperidine ring puckering .
Q. What strategies address contradictions between in vitro potency and in vivo efficacy?
- Methodology :
- Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites in plasma. Compare in vitro activity of metabolites with parent compound .
- Tissue distribution studies : Quantify compound levels in target tissues (e.g., brain via LC-MS) to assess blood-brain barrier penetration .
Q. How can toxicity and off-target effects be systematically profiled?
- Methodology :
- hERG inhibition : Use patch-clamp assays to evaluate cardiac risk (IC < 10 μM indicates high risk) .
- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .
Q. What formulation strategies improve solubility and bioavailability?
- Methodology :
- Salt formation : Synthesize phosphate or hydrochloride salts (e.g., 47.1 mg/mL solubility for phosphate salts in water) .
- Nanoparticle encapsulation : Use PLGA polymers to enhance oral absorption (particle size < 200 nm, PDI < 0.2) .
Q. Methodological Considerations
Q. How should researchers handle safety and stability concerns during synthesis?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for reactions involving volatile solvents .
- Stability testing : Store the compound at –20°C under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. What statistical approaches optimize experimental design for synthesis or bioassays?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to evaluate reaction parameters (e.g., temperature, catalyst loading). Analyze via ANOVA .
- High-throughput screening : Automate assays using 96-well plates and robotic liquid handlers to test >100 derivatives/week .
Q. How can cross-species pharmacokinetic differences be predicted during preclinical development?
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-19-9-11-20(12-10-19)18-29-26(33)22-13-16-32(17-14-22)25-23(8-5-15-28-25)27-30-24(31-34-27)21-6-3-2-4-7-21/h2-12,15,22H,13-14,16-18H2,1H3,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVKMZWIVGVVMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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